

Physicochemical & Drug-likeness Properties of Leucocianidol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Leucocianidol

CAS No.: 93527-39-0

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The table below summarizes the key predicted ADME-related properties of **Leucocianidol** identified from a network pharmacology study [1].

Property	Value / Description
Molecular Formula	C ₁₅ H ₁₄ O ₇ [1]
Molecular Weight	306.29 g/mol [1]
Oral Bioavailability (OB)	30.84% [1]
Drug Likeness (DL)	0.27 [1]
PubChem CID	440833 [1]

Research Context and Potential Mechanisms

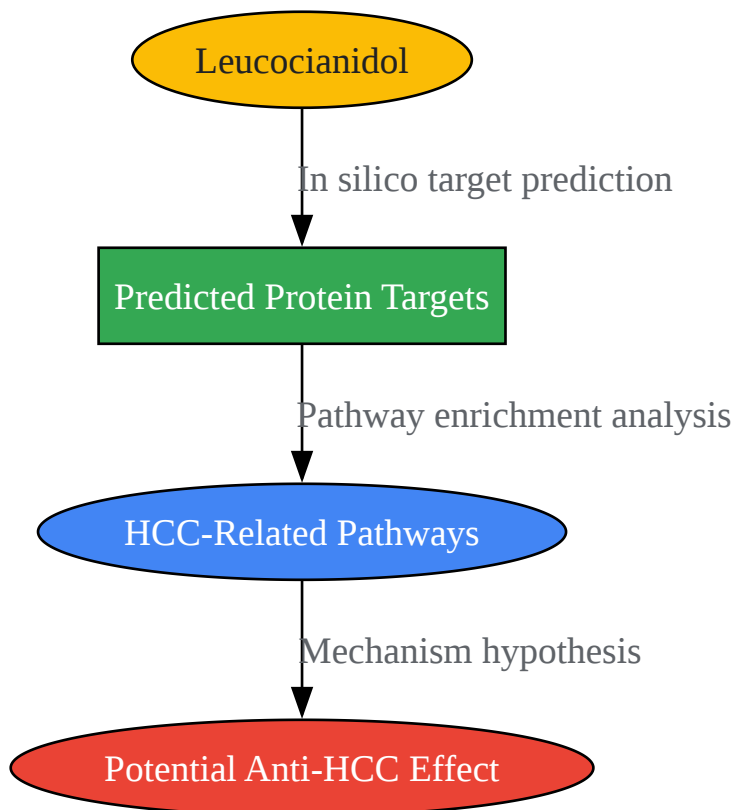
The data in the table above was generated through **in silico** (computational) prediction models. These models are used in early drug discovery to filter and prioritize compounds for further investigation [1] [2].

- Therapeutic Potential in Liver Cancer:** **Leucocianidol** was identified as one of several phytochemicals from *Bergenia* species with potential activity against Hepatocellular Carcinoma

(HCC). Its selection for the study was based on its drug-likeness score and oral bioavailability [1].

- **Multi-Target Action:** A compound-target network analysis suggested that **Leucocianidol** could interact with **41 different gene targets** related to HCC, indicating a potential multi-target mechanism of action, which is common for natural products [1].

Based on this network pharmacology approach, the following diagram illustrates the proposed workflow for identifying how **Leucocianidol** might exert its effects.



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*A proposed workflow for elucidating **Leucocianidol**'s mechanism of action via network pharmacology.*

How to Investigate **Leucocianidol**'s ADME Profile Further

The available data is a starting point. Here are methodologies, based on standard practices in the field, that can be used to build a more complete ADME profile [3] [4].

- **In Vitro ADME Assays**

- **Permeability:** Use Caco-2 or PAMPA assays to model intestinal absorption.
- **Metabolic Stability:** Incubate with human liver microsomes (HLM) or hepatocytes to determine half-life and intrinsic clearance.
- **Drug-Drug Interactions:** Investigate cytochrome P450 (CYP) enzyme inhibition or induction potential.
- **Plasma Protein Binding:** Determine the fraction bound using methods like equilibrium dialysis.

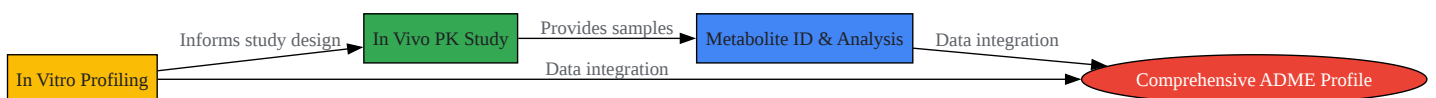
- **In Vivo Pharmacokinetic Studies**

- Conduct studies in rodent models (e.g., rats) administering **Leucocianidol** via IV and oral routes.
- Collect serial blood samples to measure plasma concentration over time.
- Calculate key parameters: **AUC (Area Under the Curve), Cmax, Tmax, half-life ($t_{1/2}$), clearance (CL), and volume of distribution (Vd).**

- **Metabolite Identification (MetID)**

- Use high-resolution mass spectrometry (LC-HRMS) to identify metabolites in plasma, urine, and bile from dosed animals.
- This reveals biotransformation pathways and potential active or toxic metabolites.

The following diagram outlines this integrated experimental strategy.



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An integrated experimental workflow for building a complete ADME profile.

Avenues for Further Research

- **Check Specialized Databases:** Search platforms like PubMed Central for "**Leucocianidol**" or its synonyms. Broaden the search to "Bergenia ciliata ADME" or "Bergenia purpurascens pharmacokinetics," as **Leucocianidol** may be a component of these plants [1].

- **Explore Analytical Techniques:** The most concrete data will likely come from original research articles that used **LC-MS/MS** for bioanalysis in pharmacokinetic studies or **HRMS** for metabolite identification [4].

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